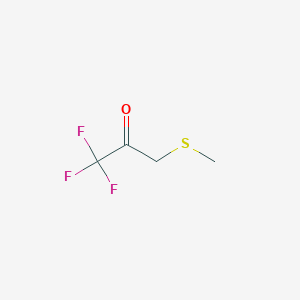

1,1,1-Trifluoro-3-methylsulfanyl-2-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

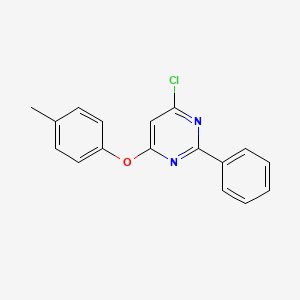

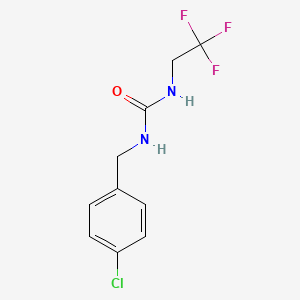

“1,1,1-Trifluoro-3-methylsulfanyl-2-propanone” is a chemical compound that contains a trifluoromethyl group (-CF3), a methylsulfanyl group (-SCH3), and a propanone group (a 3-carbon chain with a ketone functional group). The trifluoromethyl group is known for its high electronegativity and the ability to increase the stability of compounds . The methylsulfanyl group is a sulfur-containing group that can participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group would likely add a degree of polarity to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The trifluoromethyl group is generally quite stable but can participate in certain types of reactions . The methylsulfanyl group can be involved in various sulfur-based reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group could contribute to the compound’s polarity, potentially affecting its solubility, boiling point, and other properties .Applications De Recherche Scientifique

Catalyst in Acylation Reactions

1,1,1-Trifluoro-3-methylsulfanyl-2-propanone may find analogous applications to scandium trifluoromethanesulfonate, an extremely active Lewis acid catalyst. Such compounds are effective in acylating alcohols with acid anhydrides and esterification of alcohols by carboxylic acids, particularly in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Synthesis of Adamantanones

Compounds like this compound could contribute to the synthesis of highly substituted adamantanones, valuable for creating pharmaceuticals and biologically active compounds. Their synthesis involves electrophiles facilitating the formation of the adamantanone core, demonstrating the significance of such trifluoromethylated compounds in enhancing drug lipophilicity and bioavailability (Jung & Lee, 2014).

Polymerization Initiator

In polymer science, analogs of this compound may act as initiators in polymerizations of ethylenic monomers, showcasing the utility of trifluoromethanesulfonates in complexation and polymer synthesis. This demonstrates the role of such compounds in creating polymers with specific properties (Souverain et al., 1980).

Drug Discovery

In medicinal chemistry, trifluoromethylated compounds, including potential derivatives of this compound, are pivotal in synthesizing nonsteroidal antiandrogens. Such compounds exhibit varying activities based on their fluorination level, highlighting the impact of trifluoromethylation on drug efficacy and selectivity (Tucker et al., 1988).

Synthesis of Fluorinated Pharmaceuticals

Fluorinated pharmaceuticals, including those synthesized from compounds like this compound, benefit from enhanced lipophilicity and bioavailability due to the incorporation of fluorine atoms. The synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins using superacidic conditions exemplifies the versatility of such compounds in medicinal chemistry (Prakash et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-methylsulfanylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3OS/c1-9-2-3(8)4(5,6)7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOOFLZBQFOMQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964527.png)

![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B2964531.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2964532.png)

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964537.png)

![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)

![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964542.png)

![N-{5-[(E)-2-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2964543.png)

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2964544.png)